

Application Note: Quantitative Analysis of 2-Phthalimidoethanesulfonamide

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Compound of Interest

Compound Name: **2-Phthalimidoethanesulfonamide**

Cat. No.: **B1211333**

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Introduction

2-Phthalimidoethanesulfonamide is a sulfonamide-containing compound that may serve as a key intermediate in pharmaceutical synthesis or possess potential biological activity. Accurate and reliable quantification of this compound is essential for quality control, stability testing, and various stages of drug development. This application note provides detailed protocols for the quantitative analysis of **2-Phthalimidoethanesulfonamide** in bulk drug substances and pharmaceutical formulations using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, a protocol for a stability-indicating method using forced degradation studies is outlined to ensure the analytical procedure can accurately measure the analyte in the presence of its degradation products.[1][2][3][4]

Analytical Methods

Two primary analytical methods are presented for the quantification of **2-Phthalimidoethanesulfonamide**: a robust HPLC-UV method for routine quality control and a highly sensitive and selective LC-MS/MS method for trace-level analysis and confirmation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of **2-Phthalimidoethanesulfonamide** in bulk material and formulated products due to its simplicity, accuracy, and precision.[3][5]

Experimental Protocol:

a) Materials and Reagents:

- **2-Phthalimidoethanesulfonamide** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (analytical grade)
- 0.45 μm syringe filters

b) Instrumentation and Chromatographic Conditions:

Parameter	Condition
HPLC System	A standard HPLC system with a UV detector
Column	C18, 4.6 x 150 mm, 5 μm particle size
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution	0-15 min: 50-90% B 15-17 min: 90% B 17-18 min: 90-50% B 18-25 min: 50% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection Wavelength	254 nm
Run Time	25 minutes

c) Standard and Sample Preparation:

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **2-Phthalimidoethanesulfonamide** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation: Accurately weigh a sample containing **2-Phthalimidoethanesulfonamide** and transfer it to a suitable volumetric flask. Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution. Dilute to the final volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

d) Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[\[6\]](#)

Validation Parameter	Summary of Results
Linearity (r^2)	> 0.999 over the concentration range of 1-100 µg/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0% for repeatability and intermediate precision
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.6 µg/mL
Specificity	No interference from excipients or degradation products

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of **2-Phthalimidoethanesulfonamide** at trace levels and for bioanalytical applications.[1][7] Tandem mass spectrometry (MS/MS) provides structural information through fragmentation, enhancing confidence in analyte identification.[8][9][10]

Experimental Protocol:

a) Materials and Reagents:

- Same as HPLC-UV method.

b) Instrumentation and Chromatographic Conditions:

Parameter	Condition
LC System	UPLC or HPLC system
Mass Spectrometer	Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Ionization Source	Electrospray Ionization (ESI), Positive Mode
Column	C18, 2.1 x 50 mm, 1.8 μ m particle size
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient Elution	0-5 min: 20-95% B 5-6 min: 95% B 6-6.1 min: 95-20% B 6.1-8 min: 20% B
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

c) Mass Spectrometry Parameters:

Parameter	Condition
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
MRM Transitions	To be determined by infusing a standard solution of 2-Phthalimidoethanesulfonamide Example: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

d) Standard and Sample Preparation:

- Similar to the HPLC-UV method, but with dilutions to a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) using the mobile phase as the diluent.

e) Method Validation:

Validation Parameter	Summary of Results
Linearity (r^2)	> 0.995 over the concentration range of 0.1-100 ng/mL
Accuracy (% Recovery)	95.0% - 105.0%
Precision (% RSD)	< 15.0%
Limit of Detection (LOD)	0.05 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL
Matrix Effect	To be evaluated and compensated for if necessary

Stability-Indicating Method Development

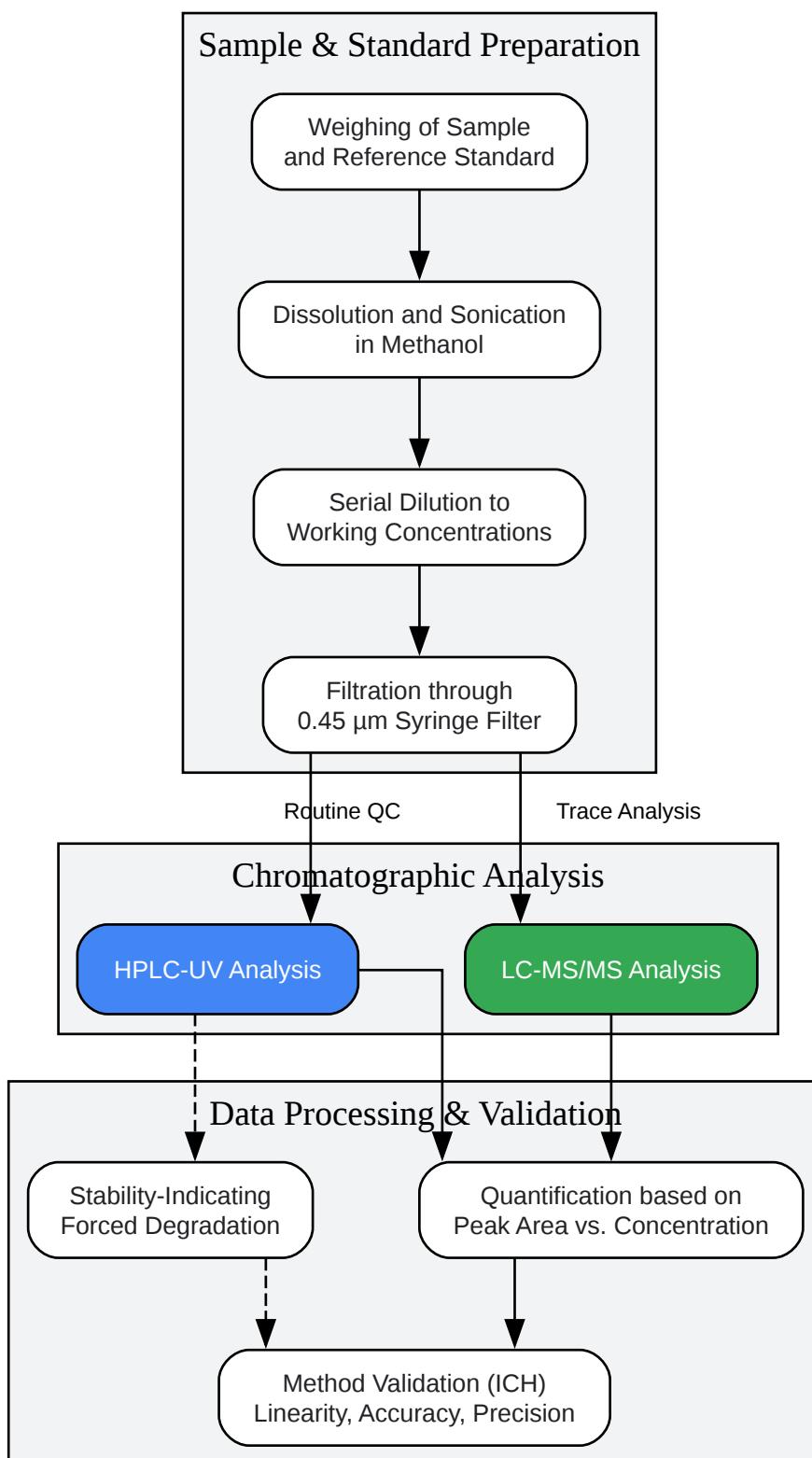
To ensure that the analytical method can accurately quantify **2-Phthalimidoethanesulfonamide** in the presence of its degradation products, forced degradation studies should be performed.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[11\]](#)

Protocol for Forced Degradation Studies:

- Acid Hydrolysis: Expose the sample to 0.1 N HCl at 60 °C for 24 hours.
- Base Hydrolysis: Expose the sample to 0.1 N NaOH at 60 °C for 24 hours.
- Oxidative Degradation: Expose the sample to 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
- Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

After exposure, the stressed samples are analyzed by the developed HPLC-UV method. The chromatograms should be evaluated for the separation of the main peak from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer is recommended to confirm the specificity of the method.[\[2\]](#)[\[4\]](#)

Diagrams

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Caption: Workflow for the quantification of **2-Phthalimidoethanesulfonamide**.

Conclusion

The described HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of **2-Phthalimidoethanesulfonamide**. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers high sensitivity for trace-level detection. The inclusion of a stability-indicating protocol ensures the methods are specific and suitable for stability studies. These application notes and protocols can be readily implemented in a laboratory setting to support drug development and quality assurance activities.

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